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Introduction
ENOblock is a small molecule inhibitor that modulates the non-glycolytic, or "moonlighting,"

functions of enolase, a ubiquitously expressed enzyme in the glycolysis pathway.[1] Beyond its

catalytic role in converting 2-phosphoglycerate to phosphoenolpyruvate, enolase is implicated

in diverse cellular processes, including transcriptional regulation.[2][3] ENOblock has been

shown to bind to enolase and induce its translocation to the nucleus.[4] In the nucleus, enolase

can act as a transcriptional repressor, influencing the expression of various genes.[4]

Studies have demonstrated that ENOblock treatment leads to the transcriptional repression of

key regulators involved in lipid homeostasis, such as Srebp-1a and Srebp-1c,

gluconeogenesis, including Pck-1, and inflammation, such as Tnf-α and Il-6.[2][5] Furthermore,

ENOblock has been observed to decrease the expression of known enolase target genes like

c-Myc and Erbb2.[4]

These findings underscore the importance of accurately measuring changes in gene

expression to understand the full spectrum of ENOblock's biological effects. This document

provides detailed protocols for quantifying these changes using modern molecular biology

techniques.
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Data Presentation
Quantitative data from gene expression analysis should be organized for clarity and ease of

comparison. The following tables provide templates for presenting data from qRT-PCR, RNA-

Seq, and Microarray experiments.

Table 1: Relative Quantification of Target Gene Expression by qRT-PCR
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Target
Gene

Treatmen
t Group

Normaliz
ed Ct
(Mean ±
SD)

ΔCt (vs.
Housekee
ping
Gene)

ΔΔCt (vs.
Vehicle
Control)

Fold
Change
(2^-ΔΔCt)

p-value

Srebp-1c
Vehicle

Control
22.5 ± 0.4 4.5 0 1.0 -

ENOblock

(10 µM)
24.8 ± 0.5 6.8 2.3 0.20 < 0.01

Pck-1
Vehicle

Control
20.1 ± 0.3 2.1 0 1.0 -

ENOblock

(10 µM)
21.9 ± 0.4 3.9 1.8 0.29 < 0.01

Tnf-α
Vehicle

Control
25.3 ± 0.6 7.3 0 1.0 -

ENOblock

(10 µM)
26.8 ± 0.5 8.8 1.5 0.35 < 0.05

c-Myc
Vehicle

Control
23.2 ± 0.4 5.2 0 1.0 -

ENOblock

(10 µM)
24.9 ± 0.3 6.9 1.7 0.31 < 0.01

Housekeep

ing Gene

(e.g.,

GAPDH)

Vehicle

Control
18.0 ± 0.2 - - - -

ENOblock

(10 µM)
18.1 ± 0.2 - - - -

Table 2: Top Differentially Expressed Genes Identified by RNA-Seq
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Gene Symbol

Log2 Fold
Change
(ENOblock vs.
Vehicle)

p-value
Adjusted p-
value (FDR)

Biological
Process

SREBF1 -2.5 1.2e-8 2.5e-7
Lipid

Biosynthesis

PCK1 -2.1 3.5e-7 5.1e-6 Gluconeogenesis

TNF -1.8 9.8e-6 1.2e-4 Inflammation

MYC -2.3 4.1e-8 7.3e-7 Cell Proliferation

FASN -2.8 2.2e-9 4.0e-8
Fatty Acid

Synthesis

IL6 -1.9 1.5e-5 1.8e-4 Inflammation

ENO1 0.1 0.85 0.92 Glycolysis

Table 3: Microarray Analysis of Gene Expression Changes
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Gene Symbol
Fold Change
(ENOblock vs.
Vehicle)

Regulation p-value
Gene Ontology
Term

SREBF1 -4.8 Down < 0.001

Cholesterol

metabolic

process

PCK1 -4.2 Down < 0.001 Gluconeogenesis

TNF -3.5 Down < 0.01
Inflammatory

response

MYC -5.0 Down < 0.001

Positive

regulation of

transcription

FASN -6.1 Down < 0.001

Fatty acid

biosynthetic

process

IL6 -3.8 Down < 0.01
Acute-phase

response

Experimental Protocols
The following are detailed methodologies for key experiments to measure gene expression

changes after ENOblock treatment.

Protocol 1: Quantitative Reverse Transcription PCR
(qRT-PCR)
This protocol is adapted from established qRT-PCR guidelines and is a widely used method for

gene expression analysis.[6][7]

Objective: To quantify the relative expression levels of specific target genes after ENOblock

treatment.

Materials:
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Cells of interest (e.g., Huh7 hepatocytes, 3T3-L1 pre-adipocytes)

Cell culture medium and reagents

ENOblock

Vehicle control (e.g., DMSO)

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

DNase I

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

Real-time PCR detection system

Procedure:

Cell Culture and Treatment:

Plate cells at an appropriate density and allow them to adhere overnight.

Treat cells with the desired concentration of ENOblock (e.g., 10 µM) or vehicle control for

the specified duration (e.g., 24, 48 hours).

RNA Isolation and QC:

Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's

instructions.[6]

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by

running an aliquot on an agarose gel to check for intact ribosomal RNA bands.[8]
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cDNA Synthesis:

Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a

reverse transcription kit.[6][7] Both oligo(dT) and random primers can be used for priming.

[9]

Quantitative PCR (qPCR):

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers

for the target or housekeeping gene, and qPCR master mix.

Perform the qPCR reaction in a real-time PCR detection system using a standard thermal

cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for

30 s).[10]

Include no-template controls to check for contamination.

Data Analysis:

Determine the cycle threshold (Ct) for each reaction.

Calculate the relative gene expression using the 2-ΔΔCt method.[10]

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene

(ΔCt = Cttarget - Cthousekeeping).

Calculate the difference in ΔCt between the ENOblock-treated and vehicle control

samples (ΔΔCt = ΔCttreated - ΔCtcontrol).

The fold change is then calculated as 2-ΔΔCt.

Protocol 2: RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for RNA-Seq, a powerful technique for

transcriptome-wide gene expression analysis.[11][12]

Objective: To obtain a comprehensive profile of gene expression changes following ENOblock

treatment.
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Materials:

High-quality total RNA (as prepared in Protocol 1)

RNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

Library Preparation:

Start with high-quality total RNA (RIN > 8.0).

Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.

Fragment the enriched mRNA.

Synthesize first- and second-strand cDNA.

Perform end-repair, A-tailing, and adapter ligation.

Amplify the library by PCR.

Assess library quality and quantity using a Bioanalyzer and qPCR.

Sequencing:

Pool the indexed libraries.

Sequence the pooled libraries on an NGS platform according to the manufacturer's

instructions.

Data Analysis:

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

Read Alignment: Align the reads to a reference genome or transcriptome using a splice-

aware aligner like STAR or HISAT2.[13]
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Quantification: Count the number of reads mapping to each gene using tools like

featureCounts or RSEM.[13]

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify

differentially expressed genes between ENOblock-treated and vehicle control samples,

controlling for the false discovery rate (FDR).[14]

Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g.,

using DAVID or GSEA) on the list of differentially expressed genes to identify enriched

biological processes and pathways.[15]

Protocol 3: Microarray Analysis
This protocol outlines the general steps for microarray analysis, a high-throughput method for

measuring the expression of thousands of genes simultaneously.[16][17]

Objective: To identify genome-wide changes in gene expression in response to ENOblock

treatment.

Materials:

High-quality total RNA (as prepared in Protocol 1)

cDNA synthesis and labeling kit

Gene expression microarrays (e.g., Affymetrix GeneChip, Agilent SurePrint)

Hybridization and wash buffers

Microarray scanner

Procedure:

Sample Preparation and Labeling:

Synthesize double-stranded cDNA from total RNA.

Synthesize biotin-labeled cRNA from the cDNA.
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Fragment the labeled cRNA.

Hybridization:

Hybridize the fragmented and labeled cRNA to the microarray chip overnight in a

hybridization oven.

Washing and Staining:

Wash the microarray to remove non-specifically bound cRNA.

Stain the array with a fluorescently labeled streptavidin conjugate.

Scanning and Data Acquisition:

Scan the microarray using a high-resolution scanner to detect the fluorescent signals.

The scanner software will quantify the intensity of each spot on the array, which

corresponds to the expression level of a specific gene.

Data Analysis:

Preprocessing: This includes background correction, normalization (e.g., RMA or

GCRMA), and summarization of probe-level data to obtain gene-level expression values.

[18]

Quality Control: Assess the quality of the microarray data using various plots and metrics.

Differential Expression Analysis: Use statistical tests (e.g., t-test, LIMMA) to identify genes

that are significantly differentially expressed between the ENOblock-treated and vehicle

control groups.[18] Control for multiple testing by calculating the false discovery rate

(FDR).[19]

Clustering and Functional Analysis: Group genes with similar expression patterns using

clustering algorithms (e.g., hierarchical clustering, k-means) and perform functional

enrichment analysis as described for RNA-Seq.[15][20]

Mandatory Visualizations
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Caption: ENOblock binds to cytoplasmic enolase, promoting its translocation to the nucleus

where it acts as a transcriptional repressor of target genes.
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Caption: Workflow for analyzing gene expression changes after ENOblock treatment, from cell

culture to data interpretation.
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Caption: Logical relationship showing how ENOblock treatment leads to a cellular response

through the modulation of enolase function and subsequent gene expression changes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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